1-Bromo-5-ethoxy-2-fluoro-3-(trifluoromethyl)benzene
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Overview
Description
1-Bromo-5-ethoxy-2-fluoro-3-(trifluoromethyl)benzene is an organic compound characterized by the presence of bromine, ethoxy, fluoro, and trifluoromethyl groups attached to a benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-Bromo-5-ethoxy-2-fluoro-3-(trifluoromethyl)benzene typically involves multi-step organic reactionsFor example, a Friedel-Crafts acylation followed by a Clemmensen reduction can be employed to introduce the ethoxy group .
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions. The exact methods can vary depending on the scale of production and the desired application of the compound.
Chemical Reactions Analysis
Types of Reactions
1-Bromo-5-ethoxy-2-fluoro-3-(trifluoromethyl)benzene can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other substituents through nucleophilic substitution reactions.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, altering the oxidation state of the functional groups.
Coupling Reactions: It can be used in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds.
Common Reagents and Conditions
Common reagents used in these reactions include palladium catalysts for coupling reactions, strong bases for nucleophilic substitutions, and oxidizing or reducing agents for redox reactions. Reaction conditions such as temperature, solvent, and reaction time are optimized based on the specific reaction being performed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, Suzuki-Miyaura coupling can produce biaryl compounds, while nucleophilic substitution can yield various substituted benzene derivatives.
Scientific Research Applications
1-Bromo-5-ethoxy-2-fluoro-3-(trifluoromethyl)benzene has several applications in scientific research:
Organic Synthesis: It serves as a building block for the synthesis of more complex organic molecules.
Material Science: The compound’s unique functional groups make it useful in the development of new materials with specific properties.
Pharmaceuticals: It can be used in the synthesis of pharmaceutical intermediates and active compounds.
Agrochemicals: The compound’s derivatives may have applications in the development of new agrochemicals.
Mechanism of Action
The mechanism of action of 1-Bromo-5-ethoxy-2-fluoro-3-(trifluoromethyl)benzene involves its interaction with various molecular targets through its functional groups. The bromine and fluoro groups can participate in electrophilic aromatic substitution reactions, while the ethoxy and trifluoromethyl groups can influence the compound’s reactivity and stability. The exact pathways and targets depend on the specific application and the chemical environment.
Comparison with Similar Compounds
Similar Compounds
1-Bromo-3-(trifluoromethoxy)benzene: Similar in structure but with a trifluoromethoxy group instead of ethoxy and fluoro groups.
3-Bromobenzotrifluoride: Contains a trifluoromethyl group but lacks the ethoxy and fluoro groups.
1-Bromo-2-ethoxy-5-fluoro-3-(trifluoromethyl)benzene: Very similar but with different positions of the ethoxy and fluoro groups.
Uniqueness
1-Bromo-5-ethoxy-2-fluoro-3-(trifluoromethyl)benzene is unique due to the specific arrangement of its functional groups, which can influence its reactivity and potential applications. The combination of bromine, ethoxy, fluoro, and trifluoromethyl groups provides a distinct set of chemical properties that can be leveraged in various fields of research and industry.
Properties
IUPAC Name |
1-bromo-5-ethoxy-2-fluoro-3-(trifluoromethyl)benzene |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7BrF4O/c1-2-15-5-3-6(9(12,13)14)8(11)7(10)4-5/h3-4H,2H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GRYOPPPNUFYJSX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC(=C(C(=C1)Br)F)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7BrF4O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
287.05 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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